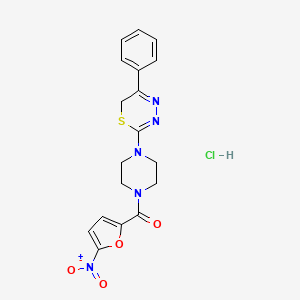

(5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride

Description

The compound (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a structurally complex molecule combining three pharmacologically significant moieties: a 5-nitrofuran ring, a piperazine linker, and a 5-phenyl-6H-1,3,4-thiadiazine group. The nitrofuran moiety is known for antimicrobial properties, while thiadiazine derivatives exhibit diverse biological activities, including antitumor and anti-inflammatory effects. The piperazine group enhances pharmacokinetic properties by improving solubility and bioavailability. Structural elucidation of such hybrids typically relies on advanced spectroscopic techniques, such as UV and NMR, as demonstrated in studies on structurally related compounds .

Properties

IUPAC Name |

(5-nitrofuran-2-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O4S.ClH/c24-17(15-6-7-16(27-15)23(25)26)21-8-10-22(11-9-21)18-20-19-14(12-28-18)13-4-2-1-3-5-13;/h1-7H,8-12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEBRGSVRRBOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic derivative that combines elements from nitrofuran and thiadiazine structures. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components: a nitrofuran moiety and a thiadiazine-piperazine scaffold. The presence of these functional groups suggests diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing nitrofuran and thiadiazine derivatives exhibit significant biological activities, including antimicrobial, antileishmanial, and anticancer properties.

Antimicrobial Activity

Nitrofuran derivatives have been extensively studied for their antimicrobial properties. For instance, compounds similar to (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride have shown efficacy against various Gram-positive and Gram-negative bacteria, as well as mycobacterial strains such as Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.5 µg/mL |

| Compound B | E. coli | 1.0 µg/mL |

| Compound C | M. tuberculosis | 0.25 µg/mL |

Antileishmanial Activity

A study on related compounds demonstrated that piperazine-linked nitrofuran derivatives exhibited potent antileishmanial activity against Leishmania major. The most active compound showed an IC50 value of 0.08 μM against promastigote forms with a high selectivity index (SI) of 78.5 . This suggests the potential for developing effective treatments for leishmaniasis using similar scaffolds.

The proposed mechanisms by which these compounds exert their biological effects include:

- Inhibition of Nucleic Acid Synthesis : Nitrofurans are known to interfere with bacterial DNA and RNA synthesis.

- Disruption of Cell Membrane Integrity : The lipophilic nature of the piperazine moiety may enhance membrane penetration, leading to cell lysis.

- Targeting Specific Enzymatic Pathways : Thiadiazine derivatives may inhibit specific enzymes involved in metabolic pathways of pathogens.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- Antimicrobial Efficacy Study : A compound structurally similar to our target was tested against ESKAPE pathogens and demonstrated significant antimicrobial activity with low toxicity levels .

- Antileishmanial Activity Research : A series of piperazine-linked nitrofuran derivatives were synthesized and tested for their ability to inhibit Leishmania major, with results indicating strong activity correlating with specific side chain modifications .

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound often involves multi-step chemical reactions. A notable study synthesized a variety of derivatives containing the 5-nitrofuran moiety linked to piperazine and thiadiazine structures. These derivatives were evaluated for their biological activities, particularly antimicrobial properties against various strains of bacteria, including Gram-positive and Gram-negative organisms .

Key Synthesis Steps

- Formation of Thiadiazine Ring : The initial step typically involves the formation of the thiadiazine ring, which is crucial for the biological activity of the compound.

- Piperazine Linkage : The piperazine moiety is then introduced, which enhances the pharmacological profile of the compound.

- Final Hydrochloride Salt Formation : The final step involves converting the base compound into its hydrochloride salt form to improve solubility and stability.

Antimicrobial Properties

Research has demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance, compounds derived from 5-nitrofuran and thiadiazole frameworks showed potent activity against Helicobacter pylori , with some derivatives exhibiting inhibition zones greater than 30 mm at 100 μg/disc . This suggests potential applications in developing new anti-infectious drugs targeting antibiotic-resistant strains.

HIV Inhibition

Another important application is in the field of antiviral research. Compounds with similar structural features have been investigated for their ability to inhibit HIV-1 replication. Studies indicate that certain derivatives can block HIV-1 integrase and reverse transcriptase functions, making them promising candidates for further development as antiviral agents .

Case Study 1: Antimicrobial Efficacy

In a study evaluating a series of thiadiazole-containing compounds , it was found that derivatives with the 5-nitrofuran unit displayed enhanced antibacterial activity compared to standard antibiotics like ampicillin. The most potent compounds were effective against metronidazole-resistant strains of Helicobacter pylori , highlighting their potential as novel therapeutic agents .

Case Study 2: HIV Replication Inhibition

A separate investigation focused on indolinone-based scaffolds similar to those containing 5-nitrofuran showed dual inhibition of HIV-1 functions. These compounds were able to maintain their efficacy against drug-resistant strains, suggesting a unique mechanism of action that could be leveraged in therapeutic settings .

Applications in Drug Development

The diverse biological activities exhibited by compounds based on (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride make them valuable in drug development pipelines:

- Antibiotic Development : Given their efficacy against resistant bacterial strains, these compounds could lead to new classes of antibiotics.

- Antiviral Therapies : Their ability to inhibit HIV replication positions them as candidates for further exploration in antiviral drug development.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its integration of multiple bioactive subunits.

Table 1: Structural and Functional Comparison

| Compound Class | Key Structural Features | Biological Activity | Pharmacokinetic Profile |

|---|---|---|---|

| Target Compound | 5-nitrofuran, thiadiazine, piperazine | Antimicrobial (hypothesized) | Enhanced solubility (HCl salt) |

| Nitrofuran Derivatives | Nitrofuran + varied substituents | Broad-spectrum antimicrobial | Variable metabolic stability |

| Thiadiazine Analogues | Thiadiazine core + aryl/alkyl groups | Anticancer, anti-inflammatory | Moderate bioavailability |

| Piperazine-linked Hybrids | Piperazine as a linker/spacer | Improved CNS penetration, solubility | Tunable via salt formation |

Key Findings from Comparative Studies

Nitrofuran Moieties: The 5-nitrofuran group in the target compound is critical for redox-mediated antimicrobial activity, similar to nitrofurantoin and furazolidone. However, its nitro group’s electron-withdrawing nature may influence reactivity compared to non-nitrated furan derivatives .

Thiadiazine Heterocycles: The 1,3,4-thiadiazine ring contributes to π-π stacking interactions with biological targets, as seen in antitumor agents like dasatinib analogues.

Piperazine Linker: Piperazine improves water solubility and enables salt formation (e.g., hydrochloride), a strategy also employed in antidepressants (e.g., fluoxetine HCl) and antipsychotics (e.g., quetiapine). This contrasts with non-piperazine-linked thiadiazines, which often require prodrug formulations for optimal delivery .

Methodological Insights

Studies on structural analogs emphasize the importance of substructure mining to identify activity-determining motifs. For instance, data mining approaches (e.g., frequent substructure discovery) highlight that the combination of nitrofuran and thiadiazine rings is rare but pharmacologically promising due to synergistic electronic effects . Such methods are critical for predicting toxicity and efficacy in structurally complex hybrids.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (5-nitrofuran-2-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride to improve yield and purity?

- Methodological Answer :

- Step 1 : Prioritize solvent selection (e.g., polar aprotic solvents like DMF or DMSO) to enhance solubility of intermediates.

- Step 2 : Optimize reaction temperatures (e.g., 60–80°C for nitro-group stability) and catalyst systems (e.g., palladium-based catalysts for cross-coupling steps) .

- Step 3 : Implement gradient purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane eluents) to isolate the hydrochloride salt.

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify key functional groups (e.g., nitrofuran C=O stretch at ~1700 cm⁻¹, thiadiazine C-S vibrations at ~650 cm⁻¹) .

- NMR (¹H/¹³C) : Assign aromatic protons (δ 7.2–8.5 ppm for phenyl and nitrofuran) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .

- X-ray Diffraction : Resolve crystal structure to confirm stereochemistry and hydrogen bonding in the hydrochloride salt .

- HPLC-MS : Validate molecular weight (e.g., [M+H⁺] peak matching theoretical mass) and detect impurities .

Q. What in vitro models are appropriate for initial assessment of its biological activity?

- Methodological Answer :

- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with nitroreductase activation as a mechanistic focus .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values, accounting for nitro-group redox activity .

- Enzyme Inhibition : Test inhibition of bacterial DNA gyrase or fungal lanosterol demethylase, correlating activity with structural analogs .

Advanced Research Questions

Q. How should discrepancies between computational predictions and experimental data on the compound’s reactivity be resolved?

- Methodological Answer :

- Step 1 : Re-optimize DFT calculations (e.g., B3LYP/6-31G* basis set) to account for solvation effects and protonation states in the hydrochloride form .

- Step 2 : Validate frontier molecular orbitals (HOMO-LUMO gaps) against experimental redox potentials (e.g., cyclic voltammetry) .

- Step 3 : Cross-reference crystallographic data (e.g., bond lengths/angles) with simulated geometries to identify steric or electronic mismatches .

Q. What strategies address conflicting biological activity data across different assay conditions?

- Methodological Answer :

- Systematic Variability Analysis : Control for pH (hydrochloride salt solubility), incubation time, and nitroreductase expression levels in bacterial vs. mammalian systems .

- Meta-Analysis : Apply hierarchical clustering to activity datasets, isolating outliers due to assay-specific interference (e.g., serum protein binding) .

- Mechanistic Studies : Use fluorescence quenching or SPR to measure target binding affinity under divergent conditions .

Q. How to design multi-step synthetic routes incorporating this compound into complex pharmacophores?

- Methodological Answer :

- Retrosynthetic Planning : Fragment the molecule into nitrofuran, thiadiazine-piperazine, and ketone moieties; prioritize convergent synthesis .

- Functionalization : Introduce click chemistry handles (e.g., alkyne groups) on the piperazine ring for late-stage diversification .

- Scale-Up Challenges : Address hydrochloride hygroscopicity via lyophilization and inert-atmosphere storage .

Q. What advanced computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) over 100 ns trajectories, analyzing hydrogen bond persistence .

- Docking Studies : Use AutoDock Vina to rank binding poses in bacterial nitroreductase active sites, validating with mutagenesis data .

- QSAR Modeling : Train models on nitrofuran derivatives to correlate substituent effects (e.g., electron-withdrawing groups) with MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.